Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate
Description
Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate is a heterocyclic compound featuring a fused furobenzofuran core substituted with amino groups at positions 2 and 6, a 4-methylphenyl group at position 4, and diethyl ester functionalities at positions 3 and 5. Its molecular formula is C₂₃H₂₁N₂O₆, with a molecular weight of 421.43 g/mol. The amino groups confer electron-donating properties, while the diethyl esters balance hydrophobicity and polarity, making it a candidate for materials science and pharmaceutical applications .
Properties
IUPAC Name |
diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-4-28-22(26)16-13-10-14-17(18(21(25)30-14)23(27)29-5-2)15(19(13)31-20(16)24)12-8-6-11(3)7-9-12/h6-10H,4-5,24-25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSMXGMLIVVIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC=C(C=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring system.
Introduction of Amino Groups: Amination reactions are carried out to introduce amino groups at the desired positions on the benzofuran core.
Esterification: The final step involves esterification reactions to introduce the diethyl ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Diethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate finds applications in various fields due to its unique properties:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Diethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Research Findings
Electronic and Steric Effects
- Amino vs. Nitro Substituents: Replacing amino groups (target compound) with nitro groups (BDF-NO2) introduces strong electron-withdrawing effects, altering electronic transitions critical for luminescence in polymers .
- Trifluoromethyl vs. Methylphenyl : The 3-(trifluoromethyl)phenyl group in increases electronegativity and metabolic stability compared to the 4-methylphenyl group in the target compound.
Ester Group Impact
- Diethyl vs. Dibutyl/Propenyl: Diethyl esters (target) provide intermediate hydrophobicity, enhancing solubility in organic solvents compared to dibutyl (BDF-NO2) or propenyl .
Hydrogen Bonding and Crystal Packing
- The dihydropyridine derivative forms N-H∙∙∙N/O hydrogen bonds, stabilizing its crystal lattice. In contrast, the target compound’s amino groups may enable NH∙∙∙O interactions, though experimental data are pending.
Pharmacological Potential
- DHP derivatives (e.g., ) are established calcium channel blockers. The target compound’s fused furobenzofuran core and amino groups suggest unexplored bioactivity, warranting further study.
Biological Activity
Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f] benzofuran-3,7-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a furobenzofuran moiety and multiple amino groups. Its chemical formula is , and it features two ester groups that may influence its solubility and biological interactions.
Enzyme Inhibition
Research indicates that compounds similar to diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f] benzofuran-3,7-dicarboxylate often act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies on related diaminopyrimidine derivatives have shown that they inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to decreased cellular proliferation in pathogenic organisms such as Candida albicans .
Antifungal Activity
A significant area of research has focused on the antifungal properties of this compound. In vitro studies have demonstrated that derivatives with similar structural features exhibit potent antifungal activity against various strains of Candida. For example, one study reported an IC50 value of 0.017 µM for a related compound against Candida albicans DHFR . This suggests that diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f] benzofuran-3,7-dicarboxylate may possess comparable efficacy.
Cytotoxicity
In addition to antifungal activity, the cytotoxic effects of this compound on mammalian cell lines have been evaluated. The selectivity index (SI), which compares the effective concentration against cancer cells to that against normal cells, is crucial for determining the therapeutic potential. Compounds with high SI values are preferred as they indicate lower toxicity to normal cells while effectively targeting cancerous cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the alkyl chain length and substitution patterns significantly affect the biological activity of these compounds. For instance, increasing the alkyl chain length at specific positions has been correlated with enhanced potency against target enzymes .
Case Studies
- Antifungal Efficacy : A series of related compounds were synthesized and screened for antifungal activity. The most potent derivative showed an IC50 value significantly lower than standard antifungal agents, indicating a promising alternative treatment for resistant fungal infections.
- Cytotoxicity Profile : In a comparative study involving various tumor cell lines, diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f] benzofuran-3,7-dicarboxylate exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
